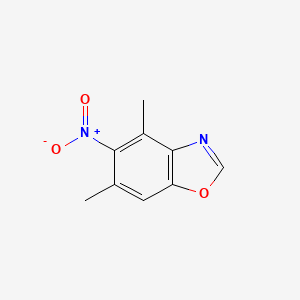
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl: is a chemical compound with the molecular formula C20H52Cl6N6. It is a hexahydrochloride salt of a polyamine, which consists of an octane backbone with four aminopropyl groups attached to it. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl typically involves the reaction of octane-1,8-diamine with 3-chloropropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of octane-1,8-diamine attack the chloropropyl groups, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate the activity of enzymes involved in polyamine metabolism, affecting cellular growth and proliferation.
Comparaison Avec Des Composés Similaires
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can be compared with other polyamines, such as:
Spermidine: A naturally occurring polyamine with three amino groups.
Spermine: Another naturally occurring polyamine with four amino groups.
N1,N1-Bis(3-aminopropyl)octane-1,8-diamine: A related compound with two aminopropyl groups.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other polyamines.
Propriétés
IUPAC Name |
N,N,N',N'-tetrakis(3-aminopropyl)octane-1,8-diamine;hexahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H48N6.6ClH/c21-11-7-17-25(18-8-12-22)15-5-3-1-2-4-6-16-26(19-9-13-23)20-10-14-24;;;;;;/h1-24H2;6*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWKCJAWBRIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN(CCCN)CCCN)CCCN(CCCN)CCCN.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H54Cl6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-10,11-dione](/img/structure/B8007622.png)
![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-triene](/img/structure/B8007629.png)


![3-[[2-[4-(Trifluoromethyl)anilino]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007648.png)
![N-(7-bromo-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B8007661.png)
![2-Hydroxy-9-(morpholine-4-carbonyl)-4-oxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B8007662.png)

![3-[(5-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8007676.png)
